N'-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]-2-(naphthalen-1-yl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]-2-(naphthalen-1-yl)acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a naphthalene ring, a methoxy group, and a nitrophenyl group, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]-2-(naphthalen-1-yl)acetohydrazide typically involves the condensation reaction between 4-methoxy-3-nitrobenzaldehyde and 2-(naphthalen-1-yl)acetohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]-2-(naphthalen-1-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation might produce various oxides.
Scientific Research Applications
Chemistry: It can be used as a precursor for synthesizing more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N’-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]-2-(naphthalen-1-yl)acetohydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar Compounds
N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-(1-naphthyl)acetohydrazide: This compound has a similar structure but with a bromophenyl group instead of a methoxy-nitrophenyl group.
N’-(1-(4-methoxyphenyl)ethylidene)-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide: This compound features a pyrrole ring instead of a naphthalene ring.
Uniqueness
N’-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]-2-(naphthalen-1-yl)acetohydrazide is unique due to its combination of a naphthalene ring, a methoxy group, and a nitrophenyl group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research.
Properties
Molecular Formula |
C21H19N3O4 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-[(E)-1-(4-methoxy-3-nitrophenyl)ethylideneamino]-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C21H19N3O4/c1-14(16-10-11-20(28-2)19(12-16)24(26)27)22-23-21(25)13-17-8-5-7-15-6-3-4-9-18(15)17/h3-12H,13H2,1-2H3,(H,23,25)/b22-14+ |
InChI Key |
ISTVMKUSSCBYSC-HYARGMPZSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CC1=CC=CC2=CC=CC=C21)/C3=CC(=C(C=C3)OC)[N+](=O)[O-] |
Canonical SMILES |
CC(=NNC(=O)CC1=CC=CC2=CC=CC=C21)C3=CC(=C(C=C3)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.